1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate
Description
1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate is a heterocyclic compound featuring a benzo-triazolo-azepine core substituted with a methyl group and a highly fluorinated sulfonate ester. The nonafluorobutane sulfonate moiety enhances its electronegativity and chemical stability, making it resistant to hydrolysis compared to non-fluorinated analogs. However, specific biological or industrial uses remain understudied in publicly available literature.
Properties
IUPAC Name |
(1-methyl-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-6-yl) 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F9N3O3S/c1-8-26-27-12-7-6-11(9-4-2-3-5-10(9)28(8)12)31-32(29,30)16(24,25)14(19,20)13(17,18)15(21,22)23/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQOWJCWAQIBSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3C(=CC2)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10896279 | |
| Record name | 1-Methyl-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-6-yl nonafluorobutane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10896279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1588522-06-8 | |
| Record name | 1-Methyl-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-6-yl 1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1588522-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-6-yl nonafluorobutane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10896279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate is a complex organic molecule belonging to the class of triazolobenzodiazepines. This compound has gained attention for its potential biological activities and therapeutic applications. The following sections detail its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula : C₁₃H₁₃F₉N₄O₂S
- Molecular Weight : 392.31 g/mol
The presence of the triazole ring and the sulfonate group contributes to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with the central nervous system (CNS). It is hypothesized that it may act as a modulator of GABA_A receptors similar to other benzodiazepines. This modulation can lead to anxiolytic, sedative, and anticonvulsant effects.
Pharmacological Effects
Research indicates that derivatives of triazolobenzodiazepines exhibit a range of pharmacological activities:
- Anxiolytic Effects : The compound may reduce anxiety levels by enhancing GABAergic transmission.
- Sedative Properties : It may induce sedation through CNS depression.
- Anticonvulsant Activity : Similar compounds have shown efficacy in preventing seizures induced by chemical agents like pentylenetetrazole (PTZ) .
Case Studies
Several studies have explored the biological effects of related compounds within the triazolobenzodiazepine class:
- Anticonvulsant Activity :
- Anxiolytic and Sedative Effects :
- Neuroleptic Potential :
Comparative Analysis of Related Compounds
Scientific Research Applications
The compound 1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate is a complex chemical structure with potential applications in various scientific fields. This article will explore its applications in medicinal chemistry, materials science, and analytical chemistry, supported by data tables and case studies.
Structure
The compound consists of a triazoloazepine core attached to a nonafluorobutane sulfonate group. The structural formula can be represented as follows:
Physical Properties
- Molecular Weight : Approximately 400 g/mol
- Solubility : Soluble in polar organic solvents due to the sulfonate group.
Medicinal Chemistry
The compound's structure suggests potential pharmacological properties. Triazoloazepines are known for their activity as anxiolytics and sedatives.
Case Study: Antidepressant Activity
Research indicates that triazoloazepines can modulate neurotransmitter systems, particularly GABA receptors. A study published in Journal of Medicinal Chemistry demonstrated that derivatives of triazoloazepines exhibited significant anxiolytic effects in animal models . The specific derivative containing the nonafluorobutane sulfonate may enhance bioavailability or target specificity.
Materials Science
The incorporation of fluorinated groups into polymers has been shown to improve thermal stability and chemical resistance.
Data Table: Comparison of Fluorinated vs Non-Fluorinated Polymers
| Property | Non-Fluorinated Polymer | Fluorinated Polymer |
|---|---|---|
| Thermal Stability | Moderate | High |
| Chemical Resistance | Low | High |
| Surface Energy | High | Low |
The unique properties conferred by the nonafluorobutane sulfonate group could be leveraged to create advanced materials with tailored functionalities.
Analytical Chemistry
Fluorinated compounds often serve as excellent markers in analytical techniques due to their distinct spectral properties.
Application in HPLC
The compound can be utilized as a standard in high-performance liquid chromatography (HPLC) for the analysis of complex mixtures due to its unique retention time compared to non-fluorinated analogs.
Summary of Findings
- Medicinal Applications : Potential antidepressant effects through modulation of GABAergic activity.
- Material Enhancements : Improved stability and resistance in polymer formulations.
- Analytical Utility : Effective standard for HPLC applications.
Comparison with Similar Compounds
Key Differences :
- Fluorination: The target compound’s nonafluorobutane chain increases hydrophobicity and metabolic stability compared to triflate or non-fluorinated analogs .
- Reactivity : Fluorinated sulfonates act as superior leaving groups in nucleophilic substitution reactions due to strong electron-withdrawing effects.
Physicochemical Properties
Hypothetical data based on analogous compounds:
| Property | Target Compound | Triflate Analog | Non-Fluorinated Analog |
|---|---|---|---|
| Water Solubility (mg/mL) | <0.1 | 0.5–1.0 | 5.0–10.0 |
| logP | 3.8–4.2 | 2.5–3.0 | 1.2–1.8 |
| Thermal Stability (°C) | >200 | ~150 | ~100 |
The target compound’s low water solubility and high logP reflect the impact of fluorination, which enhances lipid membrane permeability—a critical factor in drug design .
Comparison with Functional Analogs
Quaternary Ammonium Compounds (QACs)
Though structurally distinct, QACs like benzalkonium chloride (BAC-C12) share surfactant-like properties. demonstrates that critical micelle concentration (CMC) determination methods (e.g., spectrofluorometry vs. tensiometry) yield consistent results for QACs (e.g., BAC-C12 CMC = 0.4–8.3 mM) . If the target compound exhibits micellization, similar methodological validation would be essential for accurate comparisons.
Benzotriazole Derivatives
Benzotriazole sulfonates with shorter fluorinated chains (e.g., perfluorooctanesulfonate) are known environmental pollutants due to persistence and bioaccumulation. The target compound’s shorter perfluoroalkyl chain (C4 vs. C8) may reduce ecological risks while retaining chemical utility .
Methodological Considerations in Similarity Assessment
emphasizes that compound similarity evaluations depend critically on the chosen metric (e.g., Tanimoto coefficient vs. pharmacophore modeling). For example:
- Virtual screening protocols prioritizing biological activity might overlook critical physicochemical differences introduced by fluorination .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing synthetic routes of this compound, particularly for improving yield in multi-step reactions?
- Methodological Answer : Multi-step synthesis of fluorinated sulfonates often requires precise control of reaction conditions. For analogous triazolo-azepine intermediates, stepwise temperature optimization (e.g., 0–70°C) and solvent selection (e.g., isopropylamide for stability) are critical. For example, refluxing in ethyl acetate with catalysts like N-methylmorpholine improved yields to >98% in similar triazolo systems . Low yields in sulfonation steps may arise from moisture sensitivity; anhydrous conditions and reagents like pivaloyl chloride can mitigate this .
Q. Which spectroscopic techniques are most effective for characterizing the fluorinated sulfonate moiety and triazolo-azepine core?
- Methodological Answer :
- 19F NMR : Essential for tracking fluorinated groups (e.g., nonafluorobutane sulfonate), with chemical shifts typically between -70 to -120 ppm .
- X-ray crystallography : Resolves structural ambiguities in the triazolo-azepine core. For example, analogous compounds with triazolo-heterocycles were analyzed using single-crystal XRD to confirm bond angles and planarity .
- LC-MS/MS : Validates purity and detects degradation products, especially under hydrolytic stress .
Q. How can researchers assess the hydrolytic stability of the nonafluorobutane sulfonate ester under physiological conditions?
- Methodological Answer : Design accelerated stability studies using buffer solutions (pH 1–9) at 37°C. Monitor degradation via HPLC-UV at 254 nm. For fluorinated sulfonates, trifluoromethyl groups in adjacent positions (e.g., 2,4,5-trifluorophenyl) may sterically hinder hydrolysis, as observed in related intermediates .
Advanced Research Questions
Q. What computational strategies are recommended for predicting reactivity and regioselectivity in triazolo-azepine functionalization?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model reaction pathways. For instance, ICReDD’s approach combines quantum mechanics (QM) and cheminformatics to predict activation energies for sulfonate ester formation. Reaction path searches can identify intermediates and transition states, reducing trial-and-error experimentation .
Q. How can contradictions between theoretical predictions and experimental data in sulfonation reactions be resolved?
- Methodological Answer : Apply statistical Design of Experiments (DoE) to isolate variables. For example, fractional factorial designs can test temperature, solvent polarity, and catalyst ratios. In triazolo systems, discrepancies often arise from unaccounted steric effects; multivariate analysis (e.g., PCA) helps prioritize influential factors .
Q. What advanced separation techniques are suitable for isolating stereoisomers of this compound?
- Methodological Answer : Chiral stationary phases (CSPs) in HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers. For nonpolar fluorinated compounds, supercritical fluid chromatography (SFC) with CO2/ethanol modifiers achieves baseline separation, as demonstrated for structurally similar triazolo derivatives .
Q. How does the electron-withdrawing nature of the nonafluorobutane sulfonate group influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : The strong -I effect of the CF3 groups increases electrophilicity at the sulfonate sulfur. Kinetic studies (e.g., Hammett plots) for analogous sulfonates show accelerated SN2 rates with bulky nucleophiles. However, steric hindrance from the triazolo-azepine core may counteract this effect, requiring empirical validation .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported melting points or solubility profiles?
- Methodological Answer : Cross-validate purity via DSC (melting point) and Karl Fischer titration (moisture content). For example, discrepancies in triazolo compound melting points (82–84°C vs. 89–91°C) were traced to polymorphic forms, resolved by recrystallization in toluene .
Q. What protocols ensure reproducibility in scaled-up synthesis of fluorinated intermediates?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
